

Unveiling the Spectroscopic Signature of Mucrolidin: A Technical Guide

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Compound of Interest

Compound Name: *Mucrolidin*

Cat. No.: *B121753*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Mucrolidin**, an eudesmane-type sesquiterpenoid. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, offering a comprehensive resource for identification, characterization, and further research.

Spectroscopic Data Summary

The structural elucidation of **Mucrolidin** relies on a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The quantitative data from these analyses are summarized below for clear reference and comparison.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Mucrolidin** was recorded in deuterated chloroform (CDCl₃) at 100 MHz. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.	Chemical Shift (δ) in ppm	Multiplicity
1	78.9	d
2	25.5	t
3	35.9	t
4	73.1	s
5	55.3	d
6	71.8	d
7	50.2	d
8	22.1	t
9	41.5	t
10	37.2	s
11	27.0	d
12	21.8	q
13	21.2	q
14	22.5	q
15	15.6	q

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Mucrolidin** was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton No.	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	3.65	dd	11.2, 4.4
H-2 α	1.85	m	11.2, 1.2
H-2 β	1.58	m	
H-3 α	1.68	m	
H-3 β	1.45	m	
H-5	1.52	dd	
H-6	3.95	t	2.8
H-7	1.75	m	6.8
H-8 α	1.95	m	
H-8 β	1.25	m	
H-9 α	1.60	m	
H-9 β	1.35	m	
H-11	2.15	m	6.8
H ₃ -12	0.95	d	
H ₃ -13	0.92	d	
H ₃ -14	1.18	s	
H ₃ -15	0.85	s	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of **Mucrolidin**.

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	279.1936	279.1931

Infrared (IR) Spectroscopy Data

The IR spectrum of **Mucrolidin** was recorded to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3400	O-H stretching
2950	C-H stretching
1460	C-H bending
1380	C-H bending
1050	C-O stretching

Experimental Protocols

The following sections provide an overview of the methodologies used to acquire the spectroscopic data for **Mucrolidin**. These protocols are based on the information reported in the primary literature describing its isolation and characterization.

NMR Spectroscopy

- **Sample Preparation:** A sample of purified **Mucrolidin** was dissolved in deuterated chloroform (CDCl₃).
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
- **¹H NMR Parameters:** The ¹H NMR spectra were recorded with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.
- **¹³C NMR Parameters:** The ¹³C NMR spectra were recorded with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.
- **Data Processing:** The spectra were processed using standard software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).

Mass Spectrometry

- Sample Preparation: A dilute solution of **Mucrolidin** was prepared in methanol.
- Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Ionization Mode: The analysis was performed in positive ion mode.
- Data Acquisition: Data was acquired over a mass range of m/z 100-1000.
- Calibration: The instrument was calibrated using a standard solution of sodium formate.

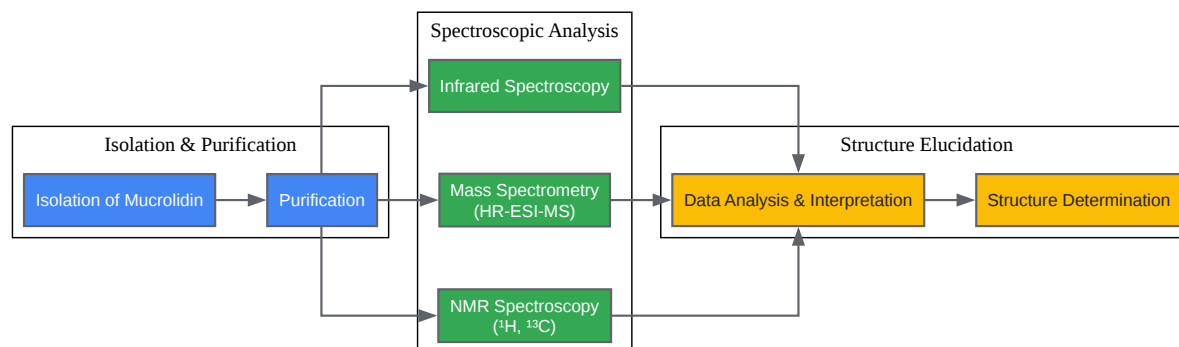
Infrared Spectroscopy

- Sample Preparation: A thin film of **Mucrolidin** was prepared on a potassium bromide (KBr) disc.
- Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was acquired over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The spectrum was baseline corrected and the absorption bands were identified.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **Mucrolidin**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Mucrolidin**.

This guide serves as a centralized repository for the key spectroscopic data of **Mucrolidin**, intended to facilitate ongoing and future research endeavors. For more detailed information, researchers are encouraged to consult the primary literature.

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